4-(2-メチルプロポキシ)フェノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

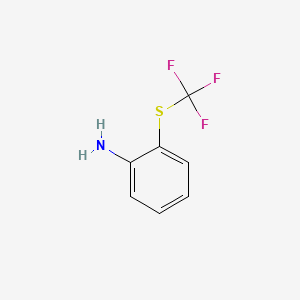

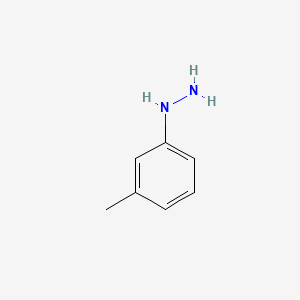

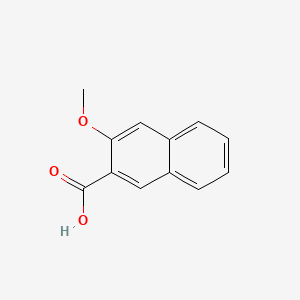

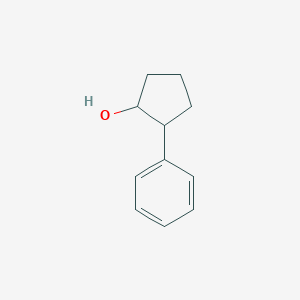

4-(2-Methylpropoxy)phenol is a chemical compound with the molecular formula C10H14O2 . It has a molecular weight of 166.22 and is also known by the IUPAC name 4-isobutoxyphenol . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of 4-(2-Methylpropoxy)phenol consists of an aromatic ring bearing a hydroxyl group and a 2-methylpropoxy group . The InChI code for this compound is 1S/C10H14O2/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,11H,7H2,1-2H3 .Physical And Chemical Properties Analysis

4-(2-Methylpropoxy)phenol has a melting point of 52-54°C . It has a molecular weight of 166.22 g/mol, a XLogP3 value of 2.8, one hydrogen bond donor count, two hydrogen bond acceptor counts, and three rotatable bond counts . The exact mass and monoisotopic mass of the compound are 166.099379685 g/mol .科学的研究の応用

生物活性天然物の合成

4-(2-メチルプロポキシ)フェノール: は、生物活性天然物の合成における構成要素として役立ちます。 その構造的多様性により、抗腫瘍作用や抗炎症作用など、潜在的な治療効果を持つ複雑な分子を創り出すことが可能になります .

導電性ポリマー

この化合物は、導電性ポリマーの開発に使用されています。 これらのポリマーは、電気を通す一方で、ポリマーの柔軟性と加工上の利点を維持するため、電子工学や材料科学において重要な用途があります .

抗酸化剤

食品保存や材料科学の分野では、4-(2-メチルプロポキシ)フェノールは抗酸化作用を示します。 酸化を防ぐことで、腐りやすい商品の保存期間を延ばし、材料の耐久性を向上させることができます .

紫外線吸収剤

この化合物は、紫外線(UV)吸収剤として効果的です。 プラスチック、コーティング、繊維に組み込むことで、UVによる劣化から保護し、これらの材料の寿命と性能を向上させることができます .

難燃剤

その熱安定性により、4-(2-メチルプロポキシ)フェノールは難燃剤として使用されます。 さまざまな材料に添加することで、可燃性を低減し、火災に対する抵抗性を高めることができ、これは多くの用途における安全性に不可欠です .

プラスチック業界

プラスチック業界では、このフェノール系化合物は、プラスチックの熱安定性を向上させます。 この強化により、劣化することなく高温に耐えることができるプラスチックの製造が可能になります .

接着剤とコーティング

4-(2-メチルプロポキシ)フェノール: は、接着剤やコーティングの配合にも使用されています。 接着剤の性質に貢献し、コーティングの保護特性を高め、環境ストレスに対する耐性を向上させます .

医薬品中間体

最後に、医薬品合成の中間体として機能します。 この化合物の化学構造は、さまざまな医薬品を生成するために操作され、新薬開発において重要な役割を果たしています .

Safety and Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

4-(2-Methylpropoxy)phenol is a phenolic compound . Phenolic compounds are known to have a wide range of targets due to their diverse structures and properties.

Mode of Action

Phenolic compounds, in general, are known to interact with their targets through various mechanisms, such as antioxidant activity, enzyme inhibition, and receptor binding . They can also induce rapid, uncontrolled growth in plants by mimicking the auxin growth hormone indoleacetic acid .

Biochemical Pathways

Phenolic compounds are secondary metabolites of plants and are synthesized through the shikimate and phenylpropanoid pathways . These pathways lead to the formation of a variety of phenolic compounds, including flavonoids . .

Pharmacokinetics

Phenolic compounds are known to have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .

Result of Action

Phenolic compounds are known to have numerous biological effects, including antioxidant, anti-inflammatory, and anticancer activities .

生化学分析

Biochemical Properties

4-(2-Methylpropoxy)phenol plays a significant role in biochemical reactions, particularly in the context of its antioxidant properties. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in oxidative stress responses, such as peroxidases and oxidoreductases. The interaction between 4-(2-Methylpropoxy)phenol and these enzymes typically involves the donation of hydrogen atoms, which helps in neutralizing free radicals and reducing oxidative damage .

Cellular Effects

The effects of 4-(2-Methylpropoxy)phenol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(2-Methylpropoxy)phenol has been shown to enhance the expression of antioxidant genes, thereby boosting the cell’s defense mechanisms against oxidative stress. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 4-(2-Methylpropoxy)phenol exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, 4-(2-Methylpropoxy)phenol can inhibit the activity of certain enzymes involved in pro-inflammatory pathways, thereby reducing inflammation. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Methylpropoxy)phenol can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-(2-Methylpropoxy)phenol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to 4-(2-Methylpropoxy)phenol has been associated with sustained antioxidant effects, although prolonged exposure may also lead to cellular adaptation and changes in sensitivity to oxidative stress .

Dosage Effects in Animal Models

The effects of 4-(2-Methylpropoxy)phenol vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation. At high doses, 4-(2-Methylpropoxy)phenol can exhibit toxic or adverse effects, including liver damage and disruption of normal metabolic processes. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to toxicity .

Metabolic Pathways

4-(2-Methylpropoxy)phenol is involved in several metabolic pathways, including those related to its antioxidant activity. This compound interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are involved in its metabolism and detoxification. These interactions can affect metabolic flux and alter the levels of various metabolites, contributing to the overall biochemical effects of 4-(2-Methylpropoxy)phenol .

Transport and Distribution

The transport and distribution of 4-(2-Methylpropoxy)phenol within cells and tissues are mediated by specific transporters and binding proteins. For example, this compound can be transported across cell membranes by organic anion transporters and can bind to serum albumin in the bloodstream. These interactions influence the localization and accumulation of 4-(2-Methylpropoxy)phenol in different tissues, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 4-(2-Methylpropoxy)phenol is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals. The localization of 4-(2-Methylpropoxy)phenol in these organelles can enhance its antioxidant effects and modulate various cellular processes, including energy production and protein folding .

特性

IUPAC Name |

4-(2-methylpropoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,11H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCXXKRPGNJTMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326627 |

Source

|

| Record name | 4-(2-methylpropoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56069-36-4 |

Source

|

| Record name | 4-(2-methylpropoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenzo[a,l]pentacene](/img/structure/B1362538.png)